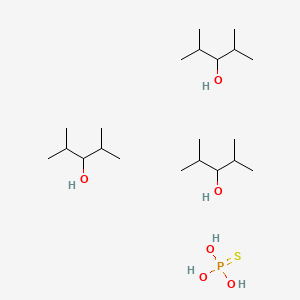
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C21H51O6PS It is known for its unique structure, which includes both alcohol and phosphane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylpentan-3-ol with a phosphane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified through distillation or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphane group can be reduced to form a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The phosphane group can also interact with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylthiophen-3-ol: Similar in structure but lacks the phosphane group.
3-Pentanol, 2,4-dimethyl-, phosphorothioate: Contains a phosphorothioate group instead of a phosphane group.
Eigenschaften
CAS-Nummer |
105148-89-8 |
|---|---|
Molekularformel |
C21H51O6PS |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2,4-dimethylpentan-3-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C7H16O.H3O3PS/c3*1-5(2)7(8)6(3)4;1-4(2,3)5/h3*5-8H,1-4H3;(H3,1,2,3,5) |
InChI-Schlüssel |
VXXHMJJZGDJNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.OP(=S)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
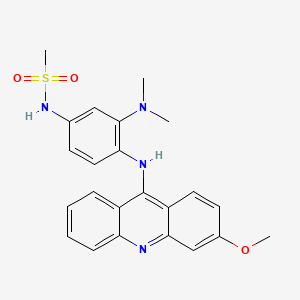
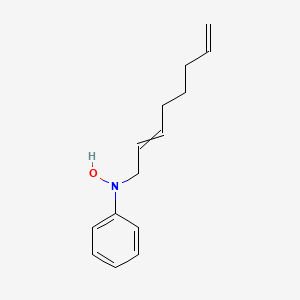
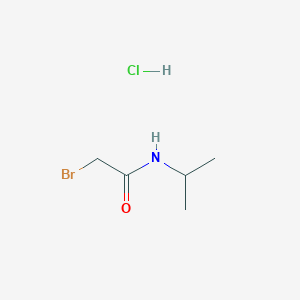
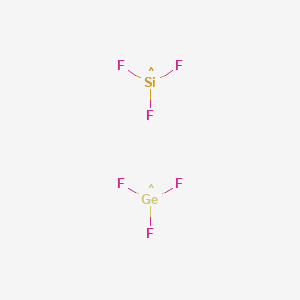
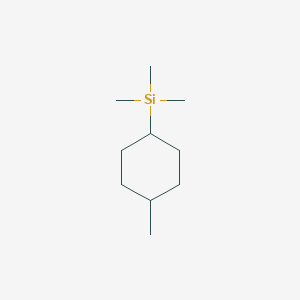
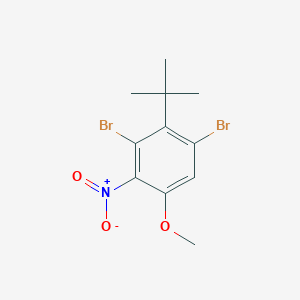
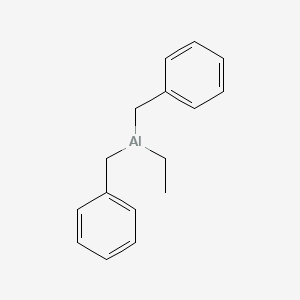

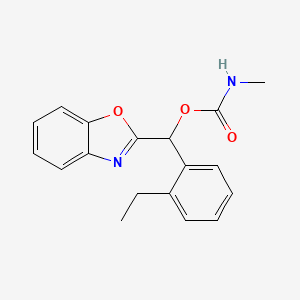
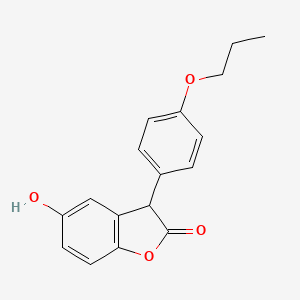
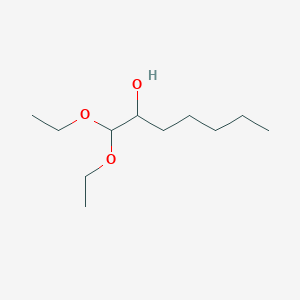
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
